Cas no 79214-49-6 (4-[(2E)-but-2-enoyl]-3-methoxy-5-methylbenzoic acid)

4-[(2E)-but-2-enoyl]-3-methoxy-5-methylbenzoic acid structure
79214-49-6 structure
Product Name:4-[(2E)-but-2-enoyl]-3-methoxy-5-methylbenzoic acid
CAS No:79214-49-6
Molecular Formula:C13H14O4
Molecular Weight:234.2479
CID:1796097
PubChem ID:6440630

4-[(2E)-but-2-enoyl]-3-methoxy-5-methylbenzoic acid Properties

Names and Identifiers

    • Pyrenochaetic acid
    • 4-[(2E)-but-2-enoyl]-3-methoxy-5-methylbenzoic acid
    • 4-[(E)-but-2-enoyl]-3-methoxy-5-methylbenzoic acid
    • Benzoic acid,3-methoxy-5-methyl-4-(1-oxo-2-butenyl)
    • pyrenochaetic acid A
    • UNII-W0H0AYP1Q1
    • Pyrenochaetic acid A_120094
    • W0H0AYP1Q1
    • CHEBI:218878
    • 79214-49-6
    • Benzoic acid, 3-methoxy-5-methyl-4-(1-oxo-2-butenyl)-
    • InChIKey: OVZSCDODFBUOPL-SNAWJCMRSA-N
    • Inchi: InChI=1S/C13H14O4/c1-4-5-10(14)12-8(2)6-9(13(15)16)7-11(12)17-3/h4-7H,1-3H3,(H,15,16)/b5-4+
    • SMILES: CC=CC(=O)C1=C(C=C(C=C1C)C(=O)O)OC

Computed Properties

  • Exact Mass: 234.08900
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Rotatable Bond Count: 4
  • Monoisotopic Mass: 234.089209
  • Heavy Atom Count: 17
  • Complexity: 321
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 1
  • XLogP3: 2.3
  • Topological Polar Surface Area: 63.6

Experimental Properties

  • LogP: 2.46060
  • PSA: 63.60000
  • Refractive Index: 1.552
  • Boiling Point: 434.2°C at 760 mmHg
  • Flash Point: 167.2°C
  • Density: 1.168

4-[(2E)-but-2-enoyl]-3-methoxy-5-methylbenzoic acid Synthesis

4-[(2E)-but-2-enoyl]-3-methoxy-5-methylbenzoic acid Related Literature

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